Cas no 1048692-50-7 ((S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea)

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea is a chiral thiourea derivative featuring a trifluoromethyl-substituted aromatic ring and a dimethylamino-functionalized branched alkyl chain. Its structural design confers strong hydrogen-bonding capability, making it useful as an organocatalyst in asymmetric synthesis. The electron-withdrawing trifluoromethyl groups enhance reactivity, while the chiral center and thiourea moiety facilitate enantioselective transformations. This compound is particularly valuable in C–C bond-forming reactions, such as Michael additions, where it demonstrates high stereocontrol. Its stability under mild conditions and compatibility with diverse substrates make it a versatile tool in synthetic organic chemistry. The dimethylamino group further modulates its solubility and catalytic activity.
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea structure
1048692-50-7 structure
Product Name:(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea
CAS No:1048692-50-7
MF:C16H21F6N3S
MW:401.413463354111
MDL:MFCD23703021
CID:1085999
PubChem ID:24898641
Update Time:2025-05-25

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea
    • 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2S)-1-(dimethylamino)-3-methylbutan-2-yl]thiourea
    • S-1-(3,5-bis(trifluoroMethyl)phenyl)-3-(1-(di MethylaMino)-3-Methylbutan-2-yl)thiourea
    • (S)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea
    • 1048692-50-7
    • YRB69250
    • CS-16175
    • D75361
    • AKOS022184730
    • CS-0092830
    • (S)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1- (dimethylamino)-3-methylbutan-2-yl]thiourea,99%e.e.
    • MDL: MFCD23703021
    • Inchi: 1S/C16H21F6N3S/c1-9(2)13(8-25(3)4)24-14(26)23-12-6-10(15(17,18)19)5-11(7-12)16(20,21)22/h5-7,9,13H,8H2,1-4H3,(H2,23,24,26)/t13-/m1/s1
    • InChI Key: KRYYOIQNEMXCQT-CYBMUJFWSA-N
    • SMILES: S=C(NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)N[C@H](CN(C)C)C(C)C

Computed Properties

  • Exact Mass: 401.13603783g/mol
  • Monoisotopic Mass: 401.13603783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 442
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 59.4Ų

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Additional information on (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea: A Comprehensive Overview

The compound (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea (CAS No. 1048692-50-7) is a highly specialized organic molecule with significant potential in various fields of research and application. This compound belongs to the class of thioureas, which are known for their versatile chemical properties and wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by its chiral center at the sulfur atom, which imparts unique stereochemical properties essential for its biological activity.

Recent studies have highlighted the importance of thioureas as bioactive molecules, particularly in drug discovery. The (S) configuration of this compound suggests a specific stereochemistry that may influence its pharmacokinetic and pharmacodynamic properties. The presence of the 3,5-bis(trifluoromethyl)phenyl group introduces electron-withdrawing effects, enhancing the molecule's stability and bioavailability. Additionally, the 1-(dimethylamino)-3-methylbutan-2-yl substituent contributes to the compound's lipophilicity, which is crucial for its ability to cross biological membranes.

One of the most promising applications of this compound lies in its potential as a lead molecule in drug development. Researchers have explored its role as a kinase inhibitor, targeting specific enzymes involved in cellular signaling pathways. The trifluoromethyl groups are known to enhance the potency and selectivity of such inhibitors by modulating their interaction with the active site of the target enzyme. Furthermore, the dimethylamino group provides a hydrogen bonding capability that can strengthen molecular interactions with biological targets.

Recent advancements in computational chemistry have enabled detailed molecular docking studies of this compound. These studies have revealed that the (S) configuration allows for optimal binding to certain protein pockets, making it a strong candidate for further preclinical testing. Moreover, the compound's stability under physiological conditions has been validated through extensive in vitro assays, demonstrating its suitability for systemic administration.

In addition to its therapeutic potential, this compound has shown promise in agrochemical applications. Its ability to inhibit key enzymes involved in plant pathogenesis makes it a potential candidate for developing novel fungicides or herbicides. The trifluoromethyl groups not only enhance stability but also confer resistance to metabolic degradation by soil microorganisms.

From a synthetic perspective, the preparation of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea involves a multi-step process that combines advanced organic synthesis techniques. The chiral center is introduced via asymmetric synthesis methods, ensuring high enantiomeric purity. This approach is critical for maintaining the compound's bioactivity and minimizing off-target effects.

Recent research has also focused on optimizing the synthesis pathway to improve yield and reduce costs. Green chemistry principles have been integrated into these efforts, emphasizing the use of environmentally friendly solvents and catalysts. Such advancements not only enhance the scalability of production but also align with global sustainability goals.

In conclusion, (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea (CAS No. 1048692-50-7) represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique chemical structure and stereochemistry make it a valuable asset in drug discovery and agrochemical development. As research continues to uncover its full potential, this compound stands at the forefront of innovative chemical solutions addressing pressing global challenges.

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